molecular formula C25H16ClF2N3S B10918456 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B10918456
M. Wt: 463.9 g/mol
InChI Key: MKRCVWZEMPAYQN-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring substituted with fluorophenyl groups, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form chalcone. This is followed by cyclization with hydrazine hydrate to form the pyrazole ring.

    Introduction of the Thiazole Ring: The pyrazole intermediate is then reacted with 4-chlorobenzaldehyde and thiourea under acidic conditions to form the thiazole ring.

    Final Assembly: The final product is obtained by coupling the pyrazole-thiazole intermediate with 4-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole
  • 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole

Uniqueness

The uniqueness of 2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C25H16ClF2N3S

Molecular Weight

463.9 g/mol

IUPAC Name

2-[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C25H16ClF2N3S/c1-15-23(17-4-10-20(27)11-5-17)30-31(24(15)18-6-12-21(28)13-7-18)25-29-22(14-32-25)16-2-8-19(26)9-3-16/h2-14H,1H3

InChI Key

MKRCVWZEMPAYQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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